molecular formula C16H28O7 B589828 (1S,2R,5S)-(+)-Menthol beta-D-glucuronide CAS No. 114127-73-0

(1S,2R,5S)-(+)-Menthol beta-D-glucuronide

Cat. No.: B589828
CAS No.: 114127-73-0
M. Wt: 332.393
InChI Key: CLJGMBYGTHRUNF-YJQUKTSOSA-N
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Description

(1S,2R,5S)-(+)-Menthol beta-D-glucuronide is a high-purity chemical reagent offered for investigative research purposes. This compound is a conjugated metabolite of menthol, formed in the body via glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes . As a glucuronide conjugate, it serves as a critical standard and tool in pharmacokinetic and metabolism studies, particularly for investigating the detoxification pathways of other substances and understanding the function of specific UGT enzymes . Research into menthol glucuronide has also explored its potential as a prodrug. Studies suggest that the glucuronide form can be used to target the delivery of menthol to the large intestine, as it remains stable in the upper gastrointestinal tract and is hydrolyzed by microbial flora in the colon to release the active molecule . This makes it a compound of interest for developing targeted release formulations. The specific stereochemistry of this batch, this compound, allows researchers to study the stereospecific aspects of metabolic processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJGMBYGTHRUNF-YJQUKTSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857961
Record name (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114127-73-0
Record name (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Mechanisms of 1s,2r,5s + Menthol β D Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms Involved

The formation of menthol (B31143) glucuronide is not a uniform process but is carried out by a specific subset of the UGT enzyme superfamily, which in humans is categorized into the UGT1, UGT2, UGT3, and UGT8 families. mdpi.comnih.gov The UGT1 and UGT2 families are principally responsible for the metabolism of xenobiotics, including drugs and compounds like menthol. nih.gov Extensive in vitro screening using a panel of human recombinant UGTs has elucidated the specific isoforms that actively participate in menthol glucuronidation.

The UGT1A subfamily's involvement in the glucuronidation of menthol is limited to a few specific isoforms. Studies screening numerous human UGTs have demonstrated that UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, and UGT1A8 exhibit no discernible activity toward either l-menthol (B7771125) or d-menthol. catcp.orgnih.gov While UGT1A7 showed some minimal glucuronidating activity for l-menthol, the levels were too low to permit the determination of enzyme kinetics, and it displayed no detectable activity for d-menthol. catcp.orgnih.gov

In contrast, UGT1A9 and the extrahepatic isoform UGT1A10 have been shown to actively glucuronidate both menthol enantiomers. catcp.orgnih.govnih.gov These findings indicate a selective, rather than broad, role for the UGT1A subfamily in the metabolic clearance of menthol.

The UGT2B subfamily plays a more significant role in menthol glucuronidation. Research indicates that UGT2B7 and UGT2B17 are key enzymes in this metabolic pathway. catcp.orgnih.gov UGT2B7, in particular, demonstrates a very high affinity for l-menthol, as evidenced by its low apparent Michaelis constant (KM). nih.gov UGT2B17 also shows a high affinity for menthol. nih.govnih.gov

Conversely, several other UGT2B isoforms are not involved in this process. Specifically, UGTs 2B10, 2B11, and 2B15 have been found to exhibit no detectable activity for either menthol enantiomer. nih.gov UGT2B4 shows some activity, but it is generally too low to determine reliable enzyme kinetics. catcp.orgnih.gov This highlights the high degree of substrate specificity even within the same enzyme subfamily, with UGT2B7 and UGT2B17 being the primary contributors to menthol glucuronidation among the UGT2B isoforms. nih.govresearchgate.net

While the liver is the primary site of drug metabolism, possessing a high concentration of UGT enzymes, extrahepatic tissues also contribute significantly to glucuronidation processes. xenotech.comnih.gov For menthol, enzymes located in tissues outside the liver play a notable role in its metabolism.

Substrate Recognition and Catalytic Activity of UGTs Toward Menthol

The catalytic function of UGTs is dependent on their three-dimensional structure, which allows for the recognition and binding of both the menthol substrate and the UDP-α-D-glucuronic acid (UDPGA) cofactor. UGTs are membrane-bound proteins located in the endoplasmic reticulum. nih.gov Their structure features a highly conserved C-terminal domain that binds the UDPGA cofactor and a more variable N-terminal domain that is responsible for binding the specific substrate, such as menthol. wikipedia.org

The glucuronidation of menthol, which contains a hydroxyl group, proceeds via an O-glucuronidation mechanism. nih.gov This reaction is thought to involve a "serine hydrolase-like mechanism," utilizing a catalytic dyad of key amino acid residues, typically histidine and aspartic acid, within the enzyme's active site. nih.gov These residues act as an acid-base pair to facilitate the nucleophilic attack of the hydroxyl group of menthol on the anomeric carbon of the glucuronic acid moiety of UDPGA. nih.gov This results in the formation of an ether linkage, creating the β-D-glucuronide conjugate and releasing UDP as a byproduct. mdpi.com The promiscuity of UGTs allows them to recognize a wide array of substrates, yet specific isoforms like UGT2B7 exhibit high affinity for particular structures like menthol. nih.govnih.gov

Kinetic Parameters of (1S,2R,5S)-(+)-Menthol Glucuronidation by Recombinant UGTs

To quantify the efficiency and affinity of different UGT isoforms for menthol, enzyme kinetic studies are performed using recombinant enzymes. These studies determine the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the maximum reaction velocity (Vmax).

Research has shown that UGT2B7 has the lowest apparent KM value for l-menthol (0.35 µM), indicating the highest affinity among the tested isoforms. nih.gov UGTs 2B17, 2A1, and 1A9 also display high affinity for menthol. nih.gov The kinetic parameters observed with recombinant UGTs are comparable to those measured in human liver microsomes (HLMs) and human intestinal microsomes (HIMs), validating the significant role of these specific isoforms in the in vivo metabolism of menthol. nih.gov

Below is an interactive data table summarizing the kinetic parameters for the glucuronidation of l-menthol and d-menthol by various active UGT isoforms.

Data sourced from Lazarus et al. nih.gov HLMs: Human Liver Microsomes; HIMs: Human Intestinal Microsomes. Values are expressed as mean ± S.D.

Cofactor Requirements and Enzymatic Reaction Dynamics (e.g., UDP-α-D-glucuronic acid)

The enzymatic glucuronidation of menthol is critically dependent on the presence of the activated sugar donor, UDP-α-D-glucuronic acid (UDPGA). criver.comxenotech.comnih.gov This cofactor is synthesized in the cytoplasm from glucose-1-phosphate and UTP, ultimately forming UDP-glucose which is then oxidized to UDPGA by the enzyme UDP-glucose dehydrogenase. xenotech.com UDPGA is then transported into the lumen of the endoplasmic reticulum, where the UGT enzymes reside.

The reaction involves the transfer of the glucuronic acid portion from UDPGA to the menthol substrate. nih.gov This process releases Uridine (B1682114) diphosphate (B83284) (UDP) as a byproduct. mdpi.com It is important to note that the accumulation of UDP can act as a competitive inhibitor to the binding of UDPGA at the cofactor binding site on the UGT enzyme, potentially slowing the reaction rate. xenotech.com Therefore, the dynamics of the reaction are influenced not only by the concentrations of the substrate and cofactor but also by the concentration of the UDP byproduct.

Stereochemical Influences on Menthol Glucuronidation Pathways

Enantiomeric Differences in Glucuronidation Rates and Selectivity (L-Menthol vs. D-Menthol)

In vitro experiments using human liver microsomes further illuminate these differences. While both l- and d-menthol can inhibit the glucuronidation of other compounds, the degree of inhibition can vary, suggesting stereospecific interactions within the enzyme active sites. nih.govnih.gov For instance, a stereospecific difference was noted in the inhibition of (R)-NNAL-O-Gluc and (S)-NNAL-O-Gluc formation in the presence of d-menthol, a difference not observed with l-menthol (B7771125). nih.govnih.govbohrium.com

Stereospecificity of Individual UGT Isoforms Towards Menthol (B31143) Enantiomers

The observed differences in glucuronidation rates between menthol enantiomers are a direct result of the stereospecificity of the UGT enzymes responsible for the reaction. Screening of 18 different human UGT isoforms has identified the specific enzymes that catalyze the glucuronidation of each menthol enantiomer.

Several UGT isoforms have been found to exhibit activity towards both l- and d-menthol. nih.govnih.govbohrium.com However, at least one isoform, UGT1A7, showed detectable activity for l-menthol but not for d-menthol, highlighting a clear enzymatic preference. nih.gov Conversely, a large number of UGT isoforms displayed no detectable glucuronidation activity towards either menthol enantiomer. nih.gov

The specific activities of various UGT isoforms are detailed below.

Table 1: Glucuronidation Activity of Human UGT Isoforms Towards Menthol Enantiomers
UGT IsoformActivity towards L-MentholActivity towards D-Menthol
UGT1A1No Detectable ActivityNo Detectable Activity
UGT1A3No Detectable ActivityNo Detectable Activity
UGT1A4No Detectable ActivityNo Detectable Activity
UGT1A5No Detectable ActivityNo Detectable Activity
UGT1A6No Detectable ActivityNo Detectable Activity
UGT1A7Detectable ActivityNo Detectable Activity
UGT1A8No Detectable ActivityNo Detectable Activity
UGT1A9Detectable ActivityDetectable Activity
UGT1A10Detectable ActivityDetectable Activity
UGT2A1Detectable ActivityDetectable Activity
UGT2A2Detectable ActivityDetectable Activity
UGT2A3Detectable ActivityDetectable Activity
UGT2B4Detectable ActivityDetectable Activity
UGT2B7Detectable ActivityDetectable Activity
UGT2B10No Detectable ActivityNo Detectable Activity
UGT2B11No Detectable ActivityNo Detectable Activity
UGT2B15No Detectable ActivityNo Detectable Activity
UGT2B17Detectable ActivityDetectable Activity

Data sourced from screening of 18 human UGTs using UGT-overexpressing cell microsomes. nih.gov

Impact of Substrate Chirality on Glucuronide Product Stereochemistry

The process of glucuronidation is a stereospecific enzymatic reaction, meaning the chirality of the substrate directly dictates the stereochemistry of the product. When a specific menthol stereoisomer, such as (1S,2R,5S)-(+)-menthol, undergoes glucuronidation, the resulting metabolite retains the original stereochemical configuration of the menthol moiety. The reaction involves the conjugation of glucuronic acid to the hydroxyl group of the menthol molecule, but it does not alter the arrangement of atoms at the chiral centers within the menthol structure itself.

Therefore, the glucuronidation of (1S,2R,5S)-(+)-menthol exclusively yields (1S,2R,5S)-(+)-Menthol beta-D-glucuronide. nih.gov Similarly, the metabolism of its enantiomer, (1R,2S,5R)-(-)-menthol, would produce (1R,2S,5R)-(-)-Menthol beta-D-glucuronide. lgcstandards.com This principle underscores the fidelity of enzymatic processes in preserving the stereochemical integrity of the substrate's core structure during biotransformation. The relationship between stereoisomers like enantiomers and diastereomers is defined by the configuration at their chiral centers; enzymatic reactions in biological systems are highly sensitive to these three-dimensional arrangements. tru.ca

Investigating the Stereochemical Basis of UGT-Substrate Interactions

The stereoselectivity observed in menthol glucuronidation arises from the specific three-dimensional interactions between the menthol stereoisomers and the active site of the UGT enzymes. Receptors and enzymes are inherently chiral entities, and as such, they interact differently with the enantiomers of a chiral molecule. typepad.commdpi.com The enzyme's active site acts as a chiral environment that can distinguish between different stereoisomers of a substrate. researchgate.net

The basis for this discrimination lies in the precise fit required between the substrate and the enzyme. For catalysis to occur, the substrate must bind to the active site in a specific orientation that allows the reactive groups to be properly positioned. Because enantiomers are non-superimposable mirror images, only one of the enantiomers may fit optimally into the chiral active site of a particular UGT isoform. typepad.comresearchgate.net

Studies examining the inhibition of other metabolic reactions by menthol enantiomers provide insight into these interactions. For example, l-menthol and d-menthol show different inhibitory potencies (IC50 values) against the glucuronidation of NNAL catalyzed by specific UGT isoforms like UGT1A9 and UGT2B7. researchgate.net These differences in inhibition reflect the varying affinities and binding modes of the menthol enantiomers within the enzyme's active site, providing strong evidence for the stereochemical basis of UGT-substrate interactions. The development of quantitative structure-activity relationship (QSAR) and pharmacophore models helps to further elucidate the features of the UGT active site that contribute to substrate selectivity. nih.gov

Mechanistic Research Methodologies for 1s,2r,5s + Menthol Glucuronide

In Vitro Biotransformation Systems for Studying Glucuronidation

In vitro systems are fundamental tools for investigating the biotransformation of compounds like menthol (B31143) into their glucuronide conjugates. These controlled laboratory environments allow researchers to study specific enzymatic reactions outside of a living organism, providing detailed insights into metabolic processes. Glucuronidation is a phase II metabolic reaction that involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This process increases the water solubility of substances, facilitating their elimination from the body. wikipedia.org

Human and animal liver microsomes are subcellular fractions containing fragments of the endoplasmic reticulum, where UGT enzymes are primarily located. nih.govnih.gov They are a standard in vitro model for studying the glucuronidation of xenobiotics, including menthol. nih.govnih.gov

To conduct these assays, liver tissue is homogenized and centrifuged to isolate the microsomal fraction. nih.gov Because the active site of UGTs faces the lumen of the endoplasmic reticulum, the microsomal membrane must be disrupted to allow the substrate and the essential cofactor, UDPGA, to access the enzyme. nih.govtaylorfrancis.com This is commonly achieved using pore-forming agents like the peptide alamethicin (B1591596) or detergents. nih.govnih.govxenotech.com

Research using these preparations has demonstrated that the liver is a primary site for menthol glucuronidation. nih.gov Studies comparing different species reveal significant variations in metabolic rates. For instance, in vitro studies on the glucuronidation of various drugs have shown that metabolic kinetics can differ substantially between human, monkey, rat, dog, and mouse liver microsomes. nih.govresearchgate.net Similar species-dependent and tissue-dependent differences are observed in menthol glucuronidation, with the liver generally showing higher activity than the intestine or kidneys. nih.govnih.gov

The general protocol for an in vitro glucuronidation assay using liver microsomes is detailed below.

StepProcedurePurposeReference
1Pre-incubation of microsomes (e.g., 10-20 µg protein) with a pore-forming agent (e.g., 50 µg/mg alamethicin) on ice.To disrupt the microsomal membrane and allow cofactor (UDPGA) access to the UGT active site. nih.gov
2Addition of incubation mixture containing buffer (e.g., 50 mM Tris-HCl), MgCl₂, and the substrate (menthol).To provide optimal pH and ionic conditions for the enzymatic reaction. nih.gov
3Initiation of the reaction by adding the cofactor, UDPGA (e.g., 4 mM).To provide the glucuronic acid moiety for conjugation. nih.gov
4Incubation at 37°C for a specific duration (e.g., 30-60 minutes).To allow the enzymatic reaction to proceed at a physiological temperature. nih.gov
5Termination of the reaction by adding a cold solvent (e.g., methanol).To stop the enzymatic activity and precipitate proteins. nih.gov
6Centrifugation to remove precipitated protein.To clarify the sample before analysis. nih.gov
7Analysis of the supernatant by methods like LC-MS/MS.To identify and quantify the formation of menthol glucuronide. nih.gov

While liver microsomes provide a general view of glucuronidation, they contain a mixture of many UGT isoforms. To pinpoint the specific enzymes responsible for menthol glucuronidation, researchers use cell-based expression systems. nih.gov These systems involve introducing the genetic code for a single human UGT isoform into a host cell line that does not naturally express it, such as mammalian cell lines (e.g., HEK293, COS-7) or insect cells (via baculovirus). nih.gov

Microsomes are then prepared from these engineered cells, which now contain a high concentration of a single, specific UGT isoform. nih.govnih.gov By testing the ability of each recombinant UGT isoform to metabolize menthol, researchers can identify the key contributors to its glucuronidation. Studies have shown that multiple UGT isoforms, including UGT1A1, 1A3, 1A9, and 2B7, are involved in the glucuronidation of various compounds. nih.govnih.govpsu.edu For menthol specifically, such systems have been used to screen panels of UGTs, determining their relative activity towards forming menthol glucuronide. nih.gov This approach is critical for understanding inter-individual variability in drug metabolism, as genetic polymorphisms in UGT genes can alter enzyme activity. nih.gov

Expression SystemDescriptionAdvantageReference
Mammalian Cells (e.g., HEK293, COS)Human embryonic kidney or other mammalian cells are transfected with a plasmid containing the cDNA for a specific UGT isoform.Provides a mammalian cellular environment for protein folding and post-translational modifications. nih.gov
Baculovirus-Infected Insect Cells (e.g., Sf9)Insect cells are infected with a recombinant baculovirus carrying the UGT gene.Allows for high levels of protein expression. Can include tags (e.g., His-tags) for easy purification. nih.gov
E. coliUGT isoforms are expressed in bacteria.Rapid growth and simple culture conditions, but may lack necessary post-translational modifications as UGTs are membrane-bound enzymes. nih.gov

The glucuronidation reaction is dependent on the cofactor UDPGA, which is consumed during the assay. wikipedia.orgresearchgate.net In standard in vitro assays with microsomes, a high concentration of UDPGA is added to ensure it is not a rate-limiting factor. However, UDP, the by-product of the reaction, can act as an inhibitor of the UGT enzyme. xenotech.com For applications requiring sustained enzyme activity, such as preparative biocatalysis or complex kinetic studies, cofactor regeneration systems are employed. uni-freiburg.dersc.org

These systems are multi-enzyme cascades that continuously regenerate the active cofactor (UDPGA) from its inactive by-product (UDP). uni-freiburg.deresearchgate.net An enzymatic cofactor regeneration system can be coupled to the main reaction, which is crucial for the efficiency of oxidoreductases in biocatalysis. uni-freiburg.denih.gov This approach minimizes the need for large, stoichiometric amounts of the expensive cofactor and reduces the inhibitory effects of the consumed cofactor. uni-freiburg.de While highly developed for cofactors like NAD(P)H, the principles are applied to the UGT system to improve the efficiency and duration of in vitro glucuronidation reactions. rsc.orgresearchgate.net

Computational and In Silico Approaches to Menthol Metabolism

Alongside experimental methods, computational and in silico (computer-based) approaches have become indispensable for studying drug metabolism. These models can predict metabolic pathways, elucidate reaction mechanisms, and calculate the energetic feasibility of specific biotransformations.

The metabolism of menthol is complex, involving multiple oxidation and conjugation reactions. nih.govplos.org In silico studies aim to create a comprehensive map of these pathways by integrating data from various experimental sources and filling in knowledge gaps. nih.gov

One such study combined previously published in vivo data from human and rat studies to propose a more complete metabolic pathway for (-)-menthol, encompassing 73 experimentally identified metabolites and proposing 29 new intermediates. nih.govplos.org The reactions considered include oxidation, dehydration, and conjugation with sulfate (B86663) and glucuronic acid. nih.govnih.gov These predictive models use information from genomics, transcriptomics, and metabolomics, often integrated with machine learning algorithms, to forecast the enzymes responsible for each metabolic step. nih.gov For menthol, these pathways show that after initial oxidation reactions, the resulting hydroxylated metabolites, as well as menthol itself, are primary candidates for conjugation, leading to the formation of compounds like (1S,2R,5S)-(+)-Menthol beta-D-glucuronide. nih.govplos.org

A key component of in silico metabolic studies is the use of quantum chemistry to calculate the thermodynamics of potential reactions. finechem-mirea.ru By determining the change in Gibbs free energy (ΔG) for each metabolic step, researchers can assess its thermodynamic favorability. Reactions with a negative ΔG are exergonic and can proceed spontaneously.

For menthol metabolism, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to compute the reaction energies for oxidation, conjugation, and other transformations. nih.govplos.org These calculations provide the relative stabilities of all 102 proposed compounds in the metabolic network. nih.govplos.org The average Gibbs energy for conjugation with glucuronic acid was calculated, providing a quantitative measure of the likelihood of this reaction occurring compared to other metabolic routes like sulfation. nih.govplos.org These thermodynamic calculations help to validate the proposed metabolic pathways, identifying the most energetically favorable routes from the parent compound to its final metabolites. nih.gov

Reaction TypeAverage Gibbs Energy in Solution (kcal/mol)Reference
Oxidation (alkane to alcohol)-38.6 nih.gov
Oxidation (alcohol to aldehyde)-1.3 nih.gov
Oxidation (aldehyde to carboxylic acid)-58.4 nih.gov
Conjugation with glucuronic acid-6.4 nih.gov
Conjugation with sulfate-12.7 nih.gov

Molecular Modeling of UGT-Menthol Interactions

The biotransformation of (1S,2R,5S)-(+)-menthol into its corresponding glucuronide conjugate is a critical metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. While experimental studies have identified several UGT isoforms capable of this conjugation, including UGT1A9, UGT1A10, UGT2A1, UGT2B4, and UGT2B7, the precise molecular interactions that govern substrate recognition and catalysis remain an area of active investigation. nih.govresearchgate.netcatcp.org Molecular modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, offer powerful computational tools to elucidate these interactions at an atomic level.

Homology modeling has been instrumental in generating three-dimensional structures of UGT enzymes, for which crystal structures are often unavailable. These models, built upon the templates of structurally related proteins, provide a foundational framework for subsequent computational analyses. nih.govnih.gov For instance, a homology model of UGT2B7, a key enzyme in drug metabolism, has been developed to understand its structure-function relationships. nih.gov Such models are crucial for visualizing the putative binding pocket and identifying key residues that may interact with substrates like menthol.

Molecular docking simulations can then be employed to predict the preferred binding orientation of (1S,2R,5S)-(+)-menthol within the active site of a UGT isoform. These simulations calculate the binding energy for numerous possible conformations, with lower energy scores indicating a more favorable interaction. This approach can reveal potential hydrogen bonding between the hydroxyl group of menthol and specific amino acid residues within the UGT active site, as well as hydrophobic interactions involving the menthol ring structure. While specific docking studies for menthol with UGTs are not extensively detailed in publicly available research, the principles of such studies are well-established for other UGT substrates and for menthol's interaction with other proteins. researchgate.netnih.govnih.gov

Molecular dynamics simulations can further refine the static picture provided by docking. These simulations model the movement of the enzyme and ligand over time, offering insights into the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding. nih.govnih.govrsc.org This can help to understand the dynamic nature of the interactions within the active site that lead to the efficient catalytic transfer of glucuronic acid to the menthol molecule.

Although direct and detailed research on the molecular modeling of (1S,2R,5S)-(+)-menthol with UGT enzymes is limited in published literature, the combination of these computational methodologies holds significant promise for a deeper understanding of the glucuronidation process. Future research in this area will be invaluable for predicting the metabolic fate of menthol and for understanding potential drug-herb interactions involving the UGT pathway.

Interactions of 1s,2r,5s + Menthol with Other Xenobiotic Glucuronidation Processes

Inhibition Kinetics of Menthol (B31143) and its Enantiomers on UGT Activities Toward Co-substrates

(1S,2R,5S)-(+)-Menthol, also referred to as d-menthol, and its l-enantiomer (B50610) have demonstrated significant inhibitory effects on the glucuronidation of various xenobiotics. A primary example of this is the interaction with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a potent lung carcinogen and a metabolite of the tobacco-specific nitrosamine (B1359907) NNK. researchgate.netnih.gov Both d-menthol and l-menthol (B7771125) inhibit the formation of NNAL glucuronides (NNAL-Gluc) in human liver microsomes (HLMs). nih.govnih.gov

The inhibitory potential of menthol enantiomers is stereospecific and varies depending on the specific UGT isoform and the NNAL glucuronide being formed (NNAL-N-Gluc, (S)-NNAL-O-Gluc, or (R)-NNAL-O-Gluc). In HLMs, the strongest inhibition is observed for NNAL-N-Gluc formation, with d-menthol exhibiting a lower IC₅₀ value (50 µM) compared to l-menthol (100 µM), indicating stronger inhibition by the d-enantiomer. nih.gov For the formation of (S)-NNAL-O-Gluc and (R)-NNAL-O-Gluc, the IC₅₀ values are considerably higher for both enantiomers. nih.gov

Studies using microsomes from cells overexpressing specific UGT enzymes have further elucidated the isoform-specific inhibition by menthol enantiomers. For instance, menthol shows strong inhibition of NNAL glucuronidation by UGT2B7, with both l- and d-menthol having similar IC₅₀ values of approximately 100 µM. researchgate.net In contrast, for UGT1A9, there is a significant difference in inhibitory potency, with d-menthol having an IC₅₀ of approximately 1400 µM, more than double that of l-menthol (~600 µM). researchgate.net The formation of NNAL-N-Gluc by UGT2B10 is also inhibited by both l- and d-menthol, with IC₅₀ values of 236 µM and 202 µM, respectively. nih.gov

The inhibitory effects of menthol extend beyond NNAL. Research on the glucuronidation of morphine, primarily metabolized by UGT2B7, has shown that monoterpenoid alcohols, including iso-menthol, can strongly inhibit this process in human liver microsomes. nih.gov This suggests that the competitive interactions of menthol with UGT enzymes are not limited to a single class of xenobiotics.

Table 1: IC₅₀ Values for Inhibition of NNAL Glucuronidation by Menthol Enantiomers in Human Liver Microsomes (HLMs) and Recombinant UGT Isoforms

Enzyme SourceNNAL GlucuronideInhibitorIC₅₀ (µM)Reference
HLMsNNAL-N-Glucl-Menthol100 nih.gov
HLMsNNAL-N-Glucd-Menthol50 nih.gov
HLMs(S)-NNAL-O-Glucl-Menthol660 nih.gov
HLMs(S)-NNAL-O-Glucd-Menthol690 nih.gov
HLMs(R)-NNAL-O-Glucl-Menthol750 nih.gov
HLMs(R)-NNAL-O-Glucd-Menthol1270 nih.gov
UGT1A9NNAL-Glucl-Menthol~600 researchgate.net
UGT1A9NNAL-Glucd-Menthol~1400 researchgate.net
UGT2B7NNAL-Glucl-Menthol~100 researchgate.net
UGT2B7NNAL-Glucd-Menthol~100 researchgate.net
UGT2B10NNAL-N-Glucl-Menthol236 nih.gov
UGT2B10NNAL-N-Glucd-Menthol202 nih.gov

Mechanistic Basis of UGT Inhibition by Menthol

The inhibition of UGT-mediated glucuronidation by menthol is primarily based on a mechanism of competitive inhibition. wikipedia.org This occurs because menthol itself is a substrate for many of the same UGT enzymes that metabolize other xenobiotics. nih.govnih.gov When both menthol and another xenobiotic substrate are present, they compete for binding to the active site of the UGT enzyme. wikipedia.org

Several UGT isoforms have been identified as being responsible for the glucuronidation of both l- and d-menthol, including UGT1A9, UGT1A10, UGT2A1, UGT2A2, UGT2A3, UGT2B4, UGT2B7, and UGT2B17. nih.govnih.gov The affinity of these enzymes for menthol, as indicated by the Michaelis-Menten constant (Kₘ), varies between isoforms and enantiomers. For example, UGT2B7 exhibits a low apparent Kₘ for both l-menthol (0.35 µM) and d-menthol (0.33 µM), indicating a high affinity. nih.gov This high affinity means that even at relatively low concentrations, menthol can effectively compete with other substrates for binding to UGT2B7.

The fact that menthol acts as a competitive substrate is the fundamental reason for its inhibitory effect on the glucuronidation of co-administered xenobiotics. The outcome of this competition depends on the relative concentrations of menthol and the other xenobiotic, as well as their respective affinities (Kₘ values) for the specific UGT isoform.

Table 2: Apparent Kₘ Values for l- and d-Menthol Glucuronidation by Human UGT Isoforms

UGT IsoformMenthol EnantiomerApparent Kₘ (mM)Reference
UGT1A9l-Menthol1.8 nih.gov
UGT1A9d-Menthol1.5 nih.gov
UGT1A10l-Menthol4.1 nih.gov
UGT1A10d-Menthol1.9 nih.gov
UGT2A1l-Menthol1.8 nih.gov
UGT2A1d-Menthol0.37 nih.gov
UGT2B7l-Menthol0.35 nih.gov
UGT2B7d-Menthol0.33 nih.gov
UGT2B17l-Menthol1.3 nih.gov
UGT2B17d-Menthol1.4 nih.gov

Competitive Glucuronidation Dynamics Between Menthol and Other Xenobiotics

The co-exposure to menthol and other xenobiotics that share the UGT metabolic pathway leads to competitive glucuronidation dynamics. This means that the rate of glucuronidation of one compound can be significantly reduced by the presence of the other. The extensive research on the interaction between menthol and the tobacco carcinogen NNAL serves as a prime example of this phenomenon. nih.govnih.govnih.gov In smokers, the presence of menthol can lead to a decrease in the detoxification of NNAL via glucuronidation. nih.gov This is evidenced by studies showing that higher levels of menthol glucuronide in the urine of smokers are correlated with lower levels of NNAL-N-glucuronide, a major detoxification metabolite of NNAL. nih.govnih.govbohrium.com This suggests that menthol is competitively inhibiting the glucuronidation of NNAL in vivo. researchgate.net

The implications of these competitive dynamics extend to other therapeutic drugs as well. For instance, the analgesic drug morphine is primarily metabolized by UGT2B7 to form morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. nih.gov Research has demonstrated that monoterpenoid alcohols, a class of compounds that includes menthol, can significantly inhibit morphine glucuronidation in human liver microsomes. nih.gov Specifically, iso-menthol was identified as a strong inhibitor of this process. nih.gov This indicates a potential for drug-herb or drug-food interactions, where the consumption of menthol-containing products could alter the pharmacokinetics and pharmacodynamics of co-administered drugs that are substrates of UGT2B7, such as morphine. nih.gov

Implications for Poly-xenobiotic Metabolism Research

The competitive inhibition of UGT enzymes by (1S,2R,5S)-(+)-menthol has significant implications for poly-xenobiotic metabolism research. Humans are constantly exposed to a complex mixture of xenobiotics from various sources, including diet, medications, and environmental pollutants. The metabolic fate of any single compound can be influenced by the presence of others that share the same metabolic pathways.

Furthermore, the stereospecificity of menthol's inhibitory effects adds another layer of complexity. The differential inhibition by l- and d-menthol on various UGT isoforms suggests that the specific form of menthol exposure could have distinct metabolic consequences. researchgate.net

These findings emphasize the importance of considering the entire "exposome" when evaluating the health risks associated with individual compounds. The study of competitive inhibition among UGT substrates is crucial for understanding drug-drug interactions, drug-food interactions, and the metabolic consequences of exposure to multiple environmental chemicals. Future research in poly-xenobiotic metabolism should focus on elucidating these complex interactions to better predict and mitigate potential adverse health effects.

Advanced Analytical Techniques for 1s,2r,5s + Menthol β D Glucuronide Studies

Development and Validation of Chromatographic-Mass Spectrometric Methods for Metabolite Quantification

The quantitative analysis of (1S,2R,5S)-(+)-Menthol β-D-glucuronide in biological matrices is predominantly achieved through the development and validation of robust chromatographic-mass spectrometric methods. These methods offer the high sensitivity and selectivity required for accurate measurement in complex samples such as plasma and urine.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Glucuronide Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the detection and quantification of (1S,2R,5S)-(+)-Menthol β-D-glucuronide. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. In a typical workflow, the sample is first subjected to a sample preparation procedure, often involving protein precipitation for plasma samples, to remove interfering macromolecules. The extracted analyte is then injected into the LC system.

The separation is typically achieved on a reverse-phase column, such as a C18 column. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve protonation) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often employed, where the proportion of the organic solvent is increased over time to effectively separate the menthol (B31143) glucuronide from other matrix components.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for generating ions of the menthol glucuronide molecule. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. labce.com In MRM, a specific precursor ion (the protonated or deprotonated molecular ion of menthol glucuronide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest. For quantitative analysis, a stable isotope-labeled internal standard, such as menthol-d4-glucuronide, is often used to correct for matrix effects and variations in instrument response.

A key aspect of LC-MS/MS method development is the selection of appropriate MRM transitions. For (1S,2R,5S)-(+)-Menthol β-D-glucuronide (molecular weight 332.39 g/mol ), the precursor ion in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 333.2. A characteristic fragmentation involves the cleavage of the glucuronic acid moiety, which has a mass of 176.12 g/mol . This would result in a product ion corresponding to the menthol aglycone at m/z 157.1. Therefore, a common MRM transition for quantification would be m/z 333.2 → 157.1. Additional transitions can be monitored for confirmation. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 331.2 would be the precursor ion.

Optimization of Separation and Detection Parameters in Metabolic Assays

The optimization of separation and detection parameters is a critical step in developing a reliable LC-MS/MS method for metabolic assays of (1S,2R,5S)-(+)-Menthol β-D-glucuronide. This process ensures high sensitivity, accuracy, and reproducibility of the analytical results.

Chromatographic Separation Optimization:

The choice of the stationary phase and mobile phase composition is paramount. A C18 stationary phase is widely used for its ability to retain and separate moderately polar compounds like menthol glucuronide. The optimization of the mobile phase involves adjusting the organic solvent (acetonitrile or methanol) and the aqueous component, which often contains an additive like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape. chromatographyonline.com A gradient elution program, which involves changing the mobile phase composition over the course of the analysis, is typically optimized to achieve a balance between adequate separation of the analyte from endogenous matrix components and a reasonable run time. researchgate.net The flow rate is also optimized to ensure efficient separation and compatibility with the mass spectrometer's ion source.

Mass Spectrometric Detection Optimization:

For detection, the parameters of the mass spectrometer are finely tuned to maximize the signal intensity of the target analyte. In electrospray ionization (ESI), key parameters to optimize include the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters influence the efficiency of droplet formation, desolvation, and ion generation.

In the context of tandem mass spectrometry, the collision energy applied in the collision cell is a crucial parameter. It is optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion, thereby maximizing the signal for the selected MRM transition. The dwell time for each MRM transition is also considered to ensure a sufficient number of data points are collected across the chromatographic peak for accurate quantification.

The table below summarizes key parameters that are typically optimized for the analysis of (1S,2R,5S)-(+)-Menthol β-D-glucuronide.

ParameterTypical Range/ValuePurpose of Optimization
Chromatographic Parameters
ColumnC18, various particle sizes and dimensionsAchieve optimal separation and retention.
Mobile Phase AWater with 0.1% Formic AcidControl pH and improve ionization.
Mobile Phase BAcetonitrile or MethanolElute the analyte from the column.
Gradient ElutionVaried %B over timeSeparate analyte from matrix interferences.
Flow Rate0.2 - 0.6 mL/minEnsure efficient chromatography and MS compatibility.
Column Temperature30 - 50 °CImprove peak shape and reproducibility.
Mass Spectrometric Parameters
Ionization ModeESI Positive or NegativeMaximize analyte signal.
Capillary Voltage2.5 - 4.5 kVOptimize ion formation.
Nebulizer Gas Pressure30 - 50 psiControl aerosol formation.
Drying Gas Flow & Temp.8 - 12 L/min, 300 - 400 °CEnhance desolvation of ions.
Precursor Ion (m/z)e.g., 333.2 [M+H]⁺Select the parent ion of the analyte.
Product Ion (m/z)e.g., 157.1 [M-Glucuronic Acid+H]⁺Select a specific fragment ion for quantification.
Collision Energy10 - 30 eVMaximize fragmentation efficiency.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Conjugates (excluding basic identification data)

Beyond routine quantification, advanced spectroscopic and spectrometric techniques are employed for the detailed structural elucidation of (1S,2R,5S)-(+)-Menthol β-D-glucuronide, confirming its identity and stereochemistry, especially when synthesized or isolated from a new source.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of the glucuronide conjugate. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can also perform detailed fragmentation studies (MS/MS or MS^n). The fragmentation pattern of menthol glucuronide typically shows a characteristic neutral loss of the glucuronic acid moiety (C6H8O6, 176.0321 Da). nih.gov Further fragmentation of the menthol aglycone can provide additional structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of (1S,2R,5S)-(+)-Menthol β-D-glucuronide. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are utilized to assign all proton and carbon signals in the molecule. nih.gov The anomeric proton of the glucuronic acid moiety typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can help determine the β-configuration of the glycosidic linkage. The chemical shifts of the carbons in the glucuronic acid and menthol moieties provide further confirmation of the structure. For instance, the carbon atom of the menthol moiety attached to the glycosidic oxygen will show a significant downfield shift in the ¹³C NMR spectrum compared to free menthol.

The following table presents hypothetical but representative NMR data for (1S,2R,5S)-(+)-Menthol β-D-glucuronide, illustrating the type of information obtained from such analyses.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Menthol Moiety
1~3.5-3.7 (m)~75-78H1 to C2, C6, C1'
2~1.8-2.0 (m)~48-51
3~1.0-1.2, ~1.9-2.1 (m)~34-36
4~1.3-1.5 (m)~22-24
5~0.8-1.0 (m)~31-33
6~1.6-1.8, ~2.1-2.3 (m)~40-43
7 (CH₃)~0.9 (d)~21-23
8 (CH(CH₃)₂)~2.0-2.2 (m)~26-28
9, 10 (CH(CH₃)₂)~0.8-0.9 (d)~16-18, ~20-22
Glucuronic Acid Moiety
1'~4.5-4.7 (d)~100-103H1' to C1, C5'
2'~3.2-3.4 (t)~73-75
3'~3.4-3.6 (t)~76-78
4'~3.3-3.5 (t)~71-73
5'~3.6-3.8 (d)~75-77
6' (COOH)-~175-178

Application of Isotopic Labeling in Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of menthol and unequivocally identify its metabolites, including (1S,2R,5S)-(+)-Menthol β-D-glucuronide. This involves administering a menthol molecule in which one or more atoms have been replaced by their stable isotopes, most commonly deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

In a typical study, a deuterium-labeled menthol, for example, menthol-d4, is administered. Biological samples, such as urine or plasma, are then collected over time and analyzed by LC-MS/MS. The mass spectrometer is set to detect both the unlabeled menthol glucuronide and its deuterium-labeled counterpart. The presence of the labeled glucuronide provides definitive proof that it is a direct metabolite of the administered menthol.

This technique is particularly useful for:

Confirming metabolic pathways: By tracking the label from the precursor to the product, the metabolic connection is unequivocally established.

Distinguishing from endogenous compounds: Isotopic labeling helps to differentiate between the administered compound's metabolites and structurally similar endogenous molecules that might be present in the biological matrix.

Quantifying metabolite formation: By using a known amount of the labeled precursor, the extent of its conversion to the glucuronide can be quantified. This is valuable for understanding the kinetics of metabolism.

For instance, after administration of menthol-d4, the mass of the resulting glucuronide would be increased by four mass units. The LC-MS/MS analysis would therefore target the MRM transition corresponding to the labeled glucuronide (e.g., m/z 337.2 → 161.1 for a [M+H]⁺ ion). The simultaneous detection of the labeled and unlabeled glucuronide in a sample from a subject exposed to both labeled and unlabeled menthol can provide valuable insights into the relative contributions of different sources of exposure.

The use of isotopic labeling, in conjunction with sensitive analytical techniques like LC-MS/MS, provides a robust and reliable approach for studying the metabolism of (1S,2R,5S)-(+)-Menthol and the formation of its glucuronide conjugate.

Future Research Directions and Unanswered Questions in Menthol Glucuronidation

Exploration of Novel UGT Isoforms in Menthol (B31143) Conjugation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is primarily responsible for the glucuronidation of a wide array of compounds, including menthol. To date, research has identified several human UGT isoforms with the ability to conjugate both l-menthol (B7771125) and d-menthol.

Screening of 18 human UGTs has revealed that UGTs 1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 exhibit detectable glucuronidation activity towards both enantiomers of menthol. nih.govnih.govnih.gov Interestingly, UGT1A7 showed activity for l-menthol but not d-menthol, highlighting the stereospecificity of these enzymes. nih.gov Conversely, a number of other UGTs, including 1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, displayed no discernible activity against either menthol enantiomer. nih.gov

Despite these findings, the full spectrum of UGTs involved in menthol glucuronidation may not be completely understood. Future research should focus on the exploration of novel or less-characterized UGT isoforms that may contribute to this metabolic pathway. The human UGT superfamily is known for its high degree of polymorphism, with over a hundred variants described, some of which can lead to altered enzyme activity. nih.gov Investigating these polymorphic variants could reveal isoforms with previously unrecognized but significant roles in menthol conjugation. Furthermore, given that new UGTs, such as UGT2A3, have been identified and characterized over time, the possibility of discovering additional UGTs with activity towards menthol remains. youtube.com

A deeper understanding of the complete UGT profile for menthol glucuronidation is crucial, as multiple UGT isoforms are often involved in the metabolism of xenobiotics, providing a level of redundancy that is important from a toxicological perspective. nih.gov

Table 1: Human UGT Isoform Activity towards Menthol Enantiomers

UGT Isoform Activity towards l-menthol Activity towards d-menthol Reference
UGT1A1 No detectable activity No detectable activity nih.gov
UGT1A3 No detectable activity No detectable activity nih.gov
UGT1A4 No detectable activity No detectable activity nih.gov
UGT1A5 No detectable activity No detectable activity nih.gov
UGT1A6 No detectable activity No detectable activity nih.gov
UGT1A7 Detectable activity No detectable activity nih.gov
UGT1A8 No detectable activity No detectable activity nih.gov
UGT1A9 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT1A10 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2A1 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2A2 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2A3 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2B4 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2B7 Detectable activity Detectable activity nih.govnih.govnih.gov
UGT2B10 No detectable activity No detectable activity nih.gov
UGT2B11 No detectable activity No detectable activity nih.gov
UGT2B15 No detectable activity No detectable activity nih.gov
UGT2B17 Detectable activity Detectable activity nih.govnih.govnih.gov

Investigation of Post-Glucuronidation Fate and Transport Mechanisms (excluding excretion routes)

Once formed, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide, a hydrophilic and negatively charged molecule, cannot passively diffuse across cell membranes. frontiersin.org Its subsequent fate and transport are therefore dependent on a series of protein-mediated processes. While excretion is the ultimate outcome, the journey of the glucuronide conjugate within the body presents several unanswered questions.

The distribution of menthol glucuronide into various tissues is another area that warrants more detailed study. While the parent compound, menthol, is known to accumulate in the brain, the distribution of its glucuronide is less clear. nih.gov Understanding which tissues are exposed to menthol glucuronide and for how long is important for a complete toxicological and pharmacological profile.

The transport of glucuronide conjugates is mediated by a variety of uptake and efflux transporters, such as organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP). nih.govmedchemexpress.com These transporters are located on the cell surfaces of key drug disposition organs like the liver and kidneys. frontiersin.org Identifying the specific transporters responsible for the movement of this compound into and out of cells is a critical next step. This knowledge will be instrumental in predicting potential drug-drug interactions where co-administered substances could compete for the same transporters, thereby altering the disposition of menthol glucuronide.

Advanced Computational Modeling for Precise Reaction Pathway Prediction

In silico approaches have emerged as powerful tools for investigating metabolic pathways. A study utilizing quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory has provided a more complete picture of menthol metabolism by combining information from experimental studies and filling in missing links in previously proposed pathways. nih.gov This computational work involved calculating the gas-phase structures, standard Gibbs energies, and SMD solvation energies for numerous compounds in the menthol metabolic network. nih.gov

Future research in this area should focus on the application of more advanced computational models to predict the glucuronidation of menthol with even greater precision. This could involve the use of higher levels of theory, more sophisticated solvation models, and molecular dynamics simulations to explore the enzyme-substrate interactions within the active site of various UGT isoforms.

Such models could help to:

Predict the regioselectivity and stereoselectivity of glucuronidation by different UGT isoforms.

Estimate the reaction kinetics and thermodynamic favorability of menthol conjugation.

Identify the key amino acid residues within the UGT active site that are critical for menthol binding and catalysis.

By providing a more detailed and dynamic view of the reaction pathway, advanced computational modeling can guide experimental studies and offer valuable insights into the mechanisms of menthol glucuronidation that are difficult to obtain through laboratory methods alone.

Development of Engineered Enzyme Systems for Tailored Glucuronide Synthesis

The synthesis of glucuronide metabolites is essential for a variety of research applications, including their use as analytical standards and for toxicological studies. nih.gov Chemical synthesis of glucuronides can be challenging, often requiring multiple steps and harsh reaction conditions. An attractive alternative is the use of enzymatic synthesis.

Recent advancements have led to the development of engineered enzyme systems for the efficient synthesis of β-glucuronides. nih.gov One notable example is the creation of a "glucuronylsynthase" from E. coli β-glucuronidase. By mutating the catalytic nucleophile (E504) and the general acid/base catalyst (E413), the native hydrolytic activity of the enzyme is abolished, and it can then be used to catalyze the formation of glucuronide products from an activated sugar donor (α-D-glucuronyl fluoride) and an acceptor alcohol. This engineered enzyme has been shown to be effective for the glucuronylation of a range of primary, secondary, and aryl alcohols with good to excellent yields under mild conditions.

Future research should focus on the development of engineered enzyme systems specifically tailored for the synthesis of this compound. This could involve:

Screening libraries of engineered glucuronylsynthases to identify variants with high activity and specificity for menthol.

Using directed evolution or rational design to further optimize the performance of these enzymes for menthol conjugation.

Exploring the use of whole-cell biotransformation systems, which could offer a more cost-effective and scalable approach to glucuronide synthesis.

The development of such tailored biocatalysts would not only facilitate the production of this compound for research purposes but could also have broader applications in the synthesis of other valuable glucuronide conjugates.

Q & A

What are the optimal methodologies for synthesizing (1S,2R,5S)-(+)-Menthol beta-D-glucuronide, and how do stereochemical considerations influence yield?

Basic Research Question
The synthesis of glucuronides typically involves enzymatic or chemical conjugation. For menthol glucuronide, UDP-glucuronosyltransferase (UGT) enzymes are commonly used in vitro to catalyze the transfer of glucuronic acid to menthol . However, chemical synthesis via glycosidation-anomerization reactions (e.g., using SnCl₄ as a catalyst) is also viable, though stereochemical control at the β-D-glucuronide linkage is critical to avoid α-anomer formation . Yield optimization requires rigorous purification (e.g., HPLC) to isolate the (1S,2R,5S)-(+) enantiomer, as impurities from incomplete stereochemical resolution can confound pharmacological studies .

How can researchers validate the structural integrity of synthesized this compound?

Basic Research Question
Structural validation necessitates a combination of NMR (¹H, ¹³C, and 2H) and high-resolution mass spectrometry (HRMS). For menthol glucuronide, 2H NMR has been successfully applied to resolve glucuronide-specific signals (e.g., anomeric proton at δ 5.2–5.4 ppm) and confirm β-D-configuration . HRMS should match the theoretical molecular weight (C₁₆H₂₈O₈, exact mass 348.1784) with <5 ppm error. Comparative analysis against reference standards (e.g., phenyl-β-D-glucuronide) is recommended to rule out isomeric contaminants .

What experimental designs are recommended for tracking menthol glucuronide metabolism in vivo, and how do sampling protocols impact data reliability?

Advanced Research Question
Pharmacokinetic studies require timed urine or plasma collections post-administration. For menthol glucuronide, enteric-coated capsules delay absorption, necessitating extended sampling windows (e.g., 2–4 hours post-dose) to capture peak urinary excretion . Use of stable isotopes (e.g., ²H₂O) enables precise quantification via 2H NMR enrichment analysis, but requires correction for endogenous gluconeogenesis contributions . Inclusion of negative controls (e.g., non-glucuronidated menthol) and validation of β-glucuronidase activity in biological matrices is critical to avoid false positives .

How should researchers address discrepancies in menthol glucuronide quantification between LC-MS and enzymatic hydrolysis methods?

Advanced Research Question
Discrepancies often arise from matrix effects in LC-MS (e.g., ion suppression) or incomplete enzymatic hydrolysis. To resolve this:

  • LC-MS: Use isotope-labeled internal standards (e.g., ¹³C-glucuronide) and validate recovery rates in spiked matrices .
  • Enzymatic methods: Pre-treat samples with β-glucuronidase (e.g., from E. coli) and confirm hydrolysis efficiency via parallel HPLC analysis .
    Cross-validation with 2H NMR (for isotopic enrichment studies) can provide orthogonal verification .

What are the key challenges in isolating menthol glucuronide from complex biological matrices, and how can extraction protocols be optimized?

Advanced Research Question
Challenges include low analyte concentration and interference from endogenous glucuronides (e.g., ethyl glucuronide). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity, while derivatization (e.g., methyl ester formation) enhances LC-MS sensitivity . For urine, acidification (pH 2–3) and ether extraction reduce polar contaminants but may co-extract fatty acids, requiring subsequent clean-up . Method optimization should include spike-and-recovery experiments across physiological pH ranges .

How do structural modifications in related β-D-glucuronides (e.g., ezetimibe or donepezil derivatives) inform the study of menthol glucuronide stability?

Advanced Research Question
Comparative studies reveal that glucuronide stability depends on aglycone hydrophobicity and glycosidic bond lability. For example, ezetimibe glucuronide’s aromatic aglycone enhances enzymatic stability compared to menthol’s aliphatic structure . Accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) can predict in vivo hydrolysis rates. Computational modeling (e.g., QSAR) of glucuronidase binding affinities may further elucidate degradation pathways .

What criteria should guide the inclusion of menthol glucuronide data in systematic reviews of xenobiotic metabolism?

Methodological Guidance
Adopt the Phenol-Explorer 2.0 criteria: studies must (i) use validated analytical methods (e.g., NMR, LC-MS), (ii) report fully defined metabolite structures, (iii) include in vivo human/animal data, and (iv) avoid overly complex designs that obscure dose-response relationships . Exclude studies lacking negative controls or failing to quantify matrix effects .

How can researchers differentiate menthol glucuronide’s pharmacological effects from those of its aglycone in neuropharmacological studies?

Advanced Research Question
Use isotopically labeled menthol (e.g., ¹⁴C-menthol) to track glucuronide formation and distribution. In vitro assays with UGT inhibitors (e.g., borneol) can suppress glucuronidation, isolating menthol-specific effects. For in vivo studies, β-glucuronidase knockout models or enterohepatic circulation blockade (e.g., bile duct cannulation) help delineate glucuronide vs. aglycone activity .

What analytical pitfalls arise when comparing menthol glucuronide pharmacokinetics across species, and how can they be mitigated?

Methodological Guidance
Species-specific differences in UGT isoforms (e.g., human UGT2B7 vs. rodent UGT1A1) alter glucuronidation rates. Cross-species studies should:

  • Normalize doses to body surface area.
  • Validate interspecies glucuronide stability in plasma (e.g., human vs. rat esterase activity).
  • Use allometric scaling for dose extrapolation, adjusted for hepatic extraction ratios .

How should conflicting data on menthol glucuronide’s role in gluconeogenesis be reconciled?

Data Contradiction Analysis
Discrepancies may stem from isotopic dilution effects in ²H₂O protocols or variability in fasting states. Re-analyze raw 2H NMR data using monoacetone glucose as an internal reference to standardize enrichment calculations . Meta-analyses should stratify studies by dosing regimen (acute vs. chronic) and control for confounding factors like dietary menthol intake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.